molecular formula C18H18FNO2 B2451930 N-(2-(3-fluorophenyl)-2-methoxyethyl)cinnamamide CAS No. 1798401-47-4

N-(2-(3-fluorophenyl)-2-methoxyethyl)cinnamamide

Cat. No. B2451930
CAS RN: 1798401-47-4
M. Wt: 299.345
InChI Key: JTOKAKJRNZGIJU-ZHACJKMWSA-N
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Description

N-(2-(3-fluorophenyl)-2-methoxyethyl)cinnamamide is a chemical compound that belongs to the class of cinnamamide derivatives. It is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Anticonvulsant Activity

  • Synthesis and Anticonvulsant Activity : Novel N-(2-hydroxyethyl) cinnamamide derivatives have been synthesized and evaluated for their anticonvulsant activities. These compounds showed significant anticonvulsant activity, indicating their potential for treating epilepsy (Guan et al., 2009).

Antidepressant-like Action

  • Antidepressant-like Effects : A series of N-(2-hydroxyethyl) cinnamamide derivatives exhibited antidepressant-like actions in mice models. Some of these compounds significantly reduced immobility time in standard tests, suggesting their potential as antidepressants (Deng et al., 2011).

Crystallographic Studies for Anticonvulsant Properties

  • Crystallographic Analysis : Crystallographic studies of N-substituted cinnamamide derivatives revealed insights into their anticonvulsant properties. This research aids in understanding the structural requirements for anticonvulsant activity in these compounds (Żesławska et al., 2017).

Sleep-inducing Properties

  • Sleep-inducing Effects : N-alkyl-3-(trifluoromethyl)cinnamamides were tested for their potential as sleep inducers. The most active compound in this series was found to be as effective as methaqualone, a known sedative (Houlihan et al., 1985).

Muscle Relaxant, Antiinflammatory, and Analgesic Activity

  • Muscle Relaxant and Analgesic Effects : Cinnamamide derivatives have been designed and synthesized with muscle relaxant, antiinflammatory, and analgesic activities. One such compound has entered phase I clinical trials (Musso et al., 2003).

Enantioselective Synthesis

  • Enantioselective Synthesis : Enantioselective Michael additions of Grignard reagents to cinnamamides were studied, demonstrating the synthesis of cinnamamide derivatives with high enantiomeric purity. This method is significant for producing optically active pharmaceutical compounds (Touet et al., 1993).

Photo-Responsive Properties

  • Photo-Responsive Monomers : N,N-Bis(2-hydroxyethyl) cinnamamide, a photo-responsive monomer, was synthesized for potential use in novel photo-responsive polymers. This highlights its application in materials science (Jin et al., 2011).

Serotonin Antagonism

  • Serotonin Antagonism : Cinnamamides with aminoalkyl groups were found to act as antagonists of serotonin, indicating their potential in treating conditions related to serotonin imbalance (Dombro & Woolley, 1964).

Antitubercular Activity

  • Antitubercular Evaluation : N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives were synthesized and evaluated for their antitubercular activity. One compound showed promising activity against Mycobacterium tuberculosis (Patel & Telvekar, 2014).

properties

IUPAC Name

(E)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO2/c1-22-17(15-8-5-9-16(19)12-15)13-20-18(21)11-10-14-6-3-2-4-7-14/h2-12,17H,13H2,1H3,(H,20,21)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOKAKJRNZGIJU-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C=CC1=CC=CC=C1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(CNC(=O)/C=C/C1=CC=CC=C1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-fluorophenyl)-2-methoxyethyl)cinnamamide

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